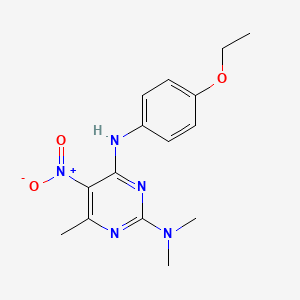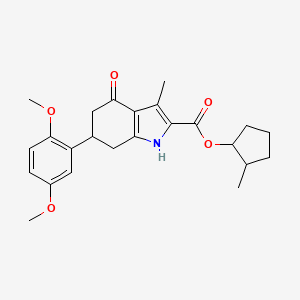![molecular formula C27H30N2O3S B4196389 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B4196389.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide
Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as a selective inhibitor of the enzyme, fibroblast activation protein (FAP), which is overexpressed in various types of cancers. In
Mechanism of Action
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide is a selective inhibitor of this compound. This compound is a type II transmembrane serine protease that is expressed on the surface of cancer-associated fibroblasts. This compound is involved in the degradation of the extracellular matrix, which promotes tumor growth and metastasis. This compound inhibits the enzymatic activity of this compound, which leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the enzymatic activity of this compound in a dose-dependent manner. In vivo studies have shown that this compound inhibits tumor growth and metastasis in various animal models of cancer.
Advantages and Limitations for Lab Experiments
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide has several advantages for lab experiments. It is a selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in cancer biology. It has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and there is limited information on its pharmacokinetics and toxicity. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide. First, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo. Second, studies are needed to determine the efficacy of this compound in combination with other cancer therapies. Third, studies are needed to determine the potential applications of this compound in other diseases, such as fibrosis and inflammation. Fourth, studies are needed to determine the potential applications of this compound in imaging and diagnostic tools for cancer.
Conclusion
This compound is a promising compound for cancer research. It is a selective inhibitor of this compound, which has been identified as a potential therapeutic target for cancer treatment. This compound has significant biochemical and physiological effects, and it has been extensively studied in vitro and in vivo. However, caution should be taken when using this compound in lab experiments, and further studies are needed to determine its pharmacokinetics, toxicity, and potential applications in other diseases.
Scientific Research Applications
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide has been extensively studied for its potential applications in cancer research. This compound is a cell surface protein that is overexpressed in various types of cancers, including breast, lung, and pancreatic cancer. This compound is involved in tumor growth, invasion, and metastasis. Therefore, the inhibition of this compound has been identified as a potential therapeutic target for cancer treatment.
properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3S/c30-27(20-26(21-10-4-1-5-11-21)22-12-6-2-7-13-22)28-23-16-18-25(19-17-23)33(31,32)29-24-14-8-3-9-15-24/h1-2,4-7,10-13,16-19,24,26,29H,3,8-9,14-15,20H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSRCEHKNSWTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196312.png)



![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4196361.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4196367.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![1-benzyl-3-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4196374.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)
![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
